3-chloro-N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide
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Overview
Description
The compound “3-chloro-N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide” is a complex organic molecule. It contains a benzamide group, a thiazole group, and a triazole group, all of which are common structures in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name and the general rules of organic chemistry. It contains a benzamide group attached to a thiazole and a triazole group. The exact 3D structure would need to be determined by techniques such as X-ray crystallography .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, its solubility would depend on the polarity of its functional groups, and its melting and boiling points would depend on the strength of the intermolecular forces .Scientific Research Applications
Antitumor and Cytotoxic Activity
Thiazoles have been investigated for their potential as antitumor and cytotoxic agents. For instance, Gulsory and Guzeldemirci (2007) synthesized a series of [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides and found that one of the compounds demonstrated potent effects against prostate cancer cells . Further research in this area could explore the compound’s mechanism of action and its potential for cancer therapy.
Cationization of Cellulose
The compound can serve as a cation-generating agent for cellulose cationization by the exhaustion method. This application is relevant in materials science and textile engineering .
Synthesis of Cationic Glycogen (Cat Gly)
Researchers have used this compound as a quaternizing agent for the quaternization of N-aryl chitosan derivatives. Cationic glycogen (Cat Gly) has applications in drug delivery and biomedicine .
Enantiomer Resolution
The compound has been employed to resolve 2,2’-dihydroxy-1,1’-binaphthyl enantiomers. Enantiomer resolution is crucial in pharmaceuticals and chiral synthesis .
Sulfur Drugs and Biocides
Thiazoles are parent materials for various chemical compounds, including sulfur drugs and biocides. Investigating the compound’s antimicrobial properties and potential applications in disease treatment could be valuable .
Green Chemistry Applications
Thiazoles are also relevant in green chemistry. For example, sonochemical reactions based on multicomponent synthesis have been explored for thiazolopyrimidine derivatives. These reactions adhere to principles such as environmental safety, atom economy, and efficiency .
Future Directions
The compound “3-chloro-N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide” could be a subject of future research, given the biological activity of similar compounds. Potential areas of study could include its synthesis, its physical and chemical properties, its biological activity, and its potential uses in medicine .
properties
IUPAC Name |
3-chloro-N-[2-[2-(4-chlorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2N4OS/c20-14-6-4-12(5-7-14)17-23-19-25(24-17)16(11-27-19)8-9-22-18(26)13-2-1-3-15(21)10-13/h1-7,10-11H,8-9H2,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRDYUQNIEHDTGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide |
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